molecular formula C9H6ClNO2 B12976079 5-Chloro-2-oxoindoline-7-carbaldehyde

5-Chloro-2-oxoindoline-7-carbaldehyde

Cat. No.: B12976079
M. Wt: 195.60 g/mol
InChI Key: DJJMFOKYRPJPFG-UHFFFAOYSA-N
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Description

5-Chloro-2-oxoindoline-7-carbaldehyde: is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in natural products and drugs This compound is characterized by the presence of a chloro group at the 5th position, an oxo group at the 2nd position, and a carbaldehyde group at the 7th position on the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxoindoline-7-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-chloroindoline with an oxidizing agent to introduce the oxo group at the 2nd position. The carbaldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-oxoindoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-oxoindoline-7-carbaldehyde is used as a building block in the synthesis of various indole derivatives. It serves as a precursor for the synthesis of complex molecules with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in the development of new drugs targeting specific biological pathways.

Medicine: The compound has shown promise in medicinal chemistry for the development of anticancer, antiviral, and antimicrobial agents. Its unique structure allows for the design of molecules with enhanced therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxoindoline-7-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

  • 5-Chloro-2-oxoindoline-3-carbaldehyde
  • 5-Chloro-2-oxoindoline-6-carbaldehyde
  • 5-Chloro-2-oxoindoline-4-carbaldehyde

Comparison: While these compounds share a similar core structure, the position of the carbaldehyde group can significantly influence their chemical reactivity and biological activity. 5-Chloro-2-oxoindoline-7-carbaldehyde is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

5-chloro-2-oxo-1,3-dihydroindole-7-carbaldehyde

InChI

InChI=1S/C9H6ClNO2/c10-7-1-5-3-8(13)11-9(5)6(2-7)4-12/h1-2,4H,3H2,(H,11,13)

InChI Key

DJJMFOKYRPJPFG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=O)NC1=O

Origin of Product

United States

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